molecular formula C17H16O6S B2485548 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid CAS No. 823788-14-3

3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B2485548
CAS No.: 823788-14-3
M. Wt: 348.37
InChI Key: OBIOXFLUCOHLTL-UXBLZVDNSA-N
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Description

This compound features a prop-2-enoic acid backbone with a phenyl ring substituted at positions 3 and 4 by a methoxy (-OCH₃) and a 4-methylbenzenesulfonyloxy (-OTs) group, respectively. Its molecular formula is C₁₇H₁₆O₆S, with a molecular weight of 372.37 g/mol. The structural complexity suggests applications in medicinal chemistry, particularly as a synthetic intermediate or prodrug candidate .

Properties

IUPAC Name

(E)-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6S/c1-12-3-7-14(8-4-12)24(20,21)23-15-9-5-13(6-10-17(18)19)11-16(15)22-2/h3-11H,1-2H3,(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOXFLUCOHLTL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxy-4-hydroxybenzaldehyde.

    Sulfonylation: The hydroxy group of 3-methoxy-4-hydroxybenzaldehyde is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Aldol Condensation: The resulting sulfonylated aldehyde undergoes an aldol condensation with malonic acid or its derivatives to form the propenoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}propanoic acid.

    Reduction: Formation of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications
Target Compound 3-OCH₃, 4-OTs C₁₇H₁₆O₆S 372.37 Sulfonate ester enhances reactivity; potential for nucleophilic substitution .
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester () 3-OCH₃, 4-O-glucosyl, COOCH₃ C₁₆H₂₄O₇ 328.35 Glycoside derivative; methyl ester reduces acidity. Isolated from Pancratium maritimum; cytotoxic properties .
Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) () 3-OCH₃, 4-OH C₁₀H₁₀O₄ 194.18 Natural antioxidant; used in food, cosmetics, and supplements .
3-(4-Bromobenzoyl)prop-2-enoic Acid () 4-BrC₆H₄CO- C₁₀H₇BrO₃ 271.07 Brominated analog; precursor for heterocyclic synthesis (e.g., pyridines) .
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic Acid () 3-F, 4-OCH₂CH(CH₂CH₃)₂ C₁₃H₁₅FO₃ 238.25 Fluoro and isobutoxy groups enhance lipophilicity; potential pharmacokinetic optimization .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4.5–5.0) is common to all compounds, but electron-withdrawing substituents (e.g., OTs in the target) lower the pKa slightly compared to ferulic acid .

Biological Activity

3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid, also known by its CAS Number 823788-14-3, is an organic compound with a complex structure that includes a methoxy group, a sulfonate ester, and a phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C17H16O6S
  • Molecular Weight : Approximately 348.4 g/mol
  • Functional Groups : Carboxylic acid, sulfonate ester, and methoxy group.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Activity : The presence of methoxy and sulfonate groups contributes to free radical scavenging abilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in inhibiting pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, although specific data on this compound is limited.
  • Anticancer Potential : Some derivatives of similar compounds have been studied for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests distinct biological activities not observed in structurally similar compounds. For instance:

Compound NameMolecular FormulaKey Features
3-{4-Methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acidC18H18O4Contains a different ether moiety; potential for different biological activity.
3-[4-Methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acidC11H13NO5SFeatures a sulfamoyl group; known for proteomics research applications.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluating the antioxidant properties of various phenolic compounds found that those with methoxy substitutions exhibited significant free radical scavenging activity, suggesting that this compound may similarly act as an effective antioxidant.
  • Anti-inflammatory Mechanisms : Research on related compounds demonstrated inhibition of NF-kB pathways, which are crucial in the inflammatory response. This suggests that the compound may reduce inflammation through similar mechanisms.
  • Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria indicated potential antimicrobial properties; however, specific data on this compound is still needed to confirm efficacy.

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Key areas for future investigation include:

  • In vivo studies to assess the therapeutic potential and safety profile.
  • Mechanistic studies to understand the pathways through which this compound exerts its effects.
  • Exploration of analogs to enhance potency and selectivity for desired biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid, and how can its structure be confirmed post-synthesis?

  • Synthetic Routes :

  • The compound can be synthesized via tosylation of a phenolic precursor (e.g., 3-methoxy-4-hydroxyphenylprop-2-enoic acid) using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Intermediate purification may involve column chromatography with silica gel and gradients of ethyl acetate/hexane.
    • Structural Confirmation :
  • NMR spectroscopy (¹H and ¹³C) to verify the presence of the tosyl (aromatic protons at ~7.8 ppm, methyl group at ~2.4 ppm) and methoxy groups (~3.9 ppm).
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if crystals are obtainable) using software like SHELX for refinement .

Q. What are the solubility properties of this compound, and which purification techniques are most effective?

  • Solubility :

  • Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and sulfonate ester groups. Limited solubility in water or non-polar solvents .
    • Purification :
  • Recrystallization from ethanol/water mixtures.
  • HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
  • Thermochemical analysis to estimate bond dissociation energies, particularly for the sulfonate ester linkage, which may influence hydrolytic stability .
    • Validation : Compare computational results with experimental UV-Vis spectra and reaction kinetics .

Q. What experimental strategies can elucidate the biological target engagement of this compound, particularly in anti-inflammatory contexts?

  • Biological Assays :

  • GPR68 antagonism assays : Given structural similarity to INN-listed GPR68 antagonists (e.g., asengeprastum), use calcium flux assays in HEK293 cells expressing GPR68 .
  • COX-1/COX-2 inhibition screening via enzyme immunoassays (EIAs) to assess anti-inflammatory potential .
    • Mechanistic Studies :
  • Molecular docking (AutoDock Vina) to model interactions with GPR68 or COX-2 active sites. Validate with site-directed mutagenesis .

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Troubleshooting Steps :

  • Re-examine crystallographic data : Use SHELX's iterative refinement tools to resolve ambiguities in bond lengths/angles .
  • Vibrational frequency analysis (DFT) : Compare calculated IR spectra with experimental data to identify misassigned peaks (e.g., carboxylic acid vs. sulfonate vibrations) .
  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM) to improve agreement with NMR chemical shifts .

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